

17-Hydroxyventuricidin A: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 17-Hydroxyventuricidin A

Cat. No.: B14759302

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CAS Number: 113204-43-6

This technical guide provides an in-depth overview of **17-Hydroxyventuricidin A**, a macrolide antibiotic with significant antifungal and antibacterial properties. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and biochemical characteristics of this natural product.

Core Compound Properties

17-Hydroxyventuricidin A is a naturally occurring compound isolated from *Streptomyces* sp. [1][2]. Its chemical structure and physical properties are summarized below.

Physical and Chemical Data

Property	Value	Source(s)
CAS Number	113204-43-6	[1][3][4]
Molecular Formula	C41H67NO12	[3][4]
Molecular Weight	765.97 g/mol	[3][4]
Appearance	White solid	[5]
Purity	>95%	[1][5]
Solubility	Soluble in DMSO, ethanol, and methanol.	[1][6]
Storage	Store at -20°C for long-term stability.	[1][5]

Biological Activity and Mechanism of Action

17-Hydroxyventuricidin A exhibits a broad spectrum of antimicrobial activity, particularly against filamentous fungi and Gram-positive bacteria[1][2][3][5][7].

Antimicrobial Spectrum

The compound has demonstrated inhibitory activity against various microorganisms, including:

- Fungi: *Verticillium dahlia*, *Fusarium* sp., and *Candida tropicalis*[3][7].
- Gram-positive bacteria: *Micrococcus luteus*, *Bacillus subtilis*, and *Staphylococcus aureus*[1][2].

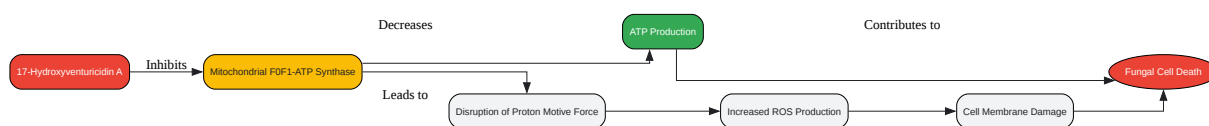
Mechanism of Action

The primary mechanism of action for venturicidins, the class of compounds to which **17-Hydroxyventuricidin A** belongs, is the inhibition of mitochondrial F₀F₁-ATP synthase[3]. This enzyme is crucial for the production of ATP, the main energy currency of the cell.

The inhibition of ATP synthase leads to a cascade of downstream effects that contribute to the compound's antifungal activity. These effects include the disruption of the fungal cell membrane

integrity and the accumulation of reactive oxygen species (ROS)[1][4].

The proposed mechanism of action is depicted in the following signaling pathway diagram:



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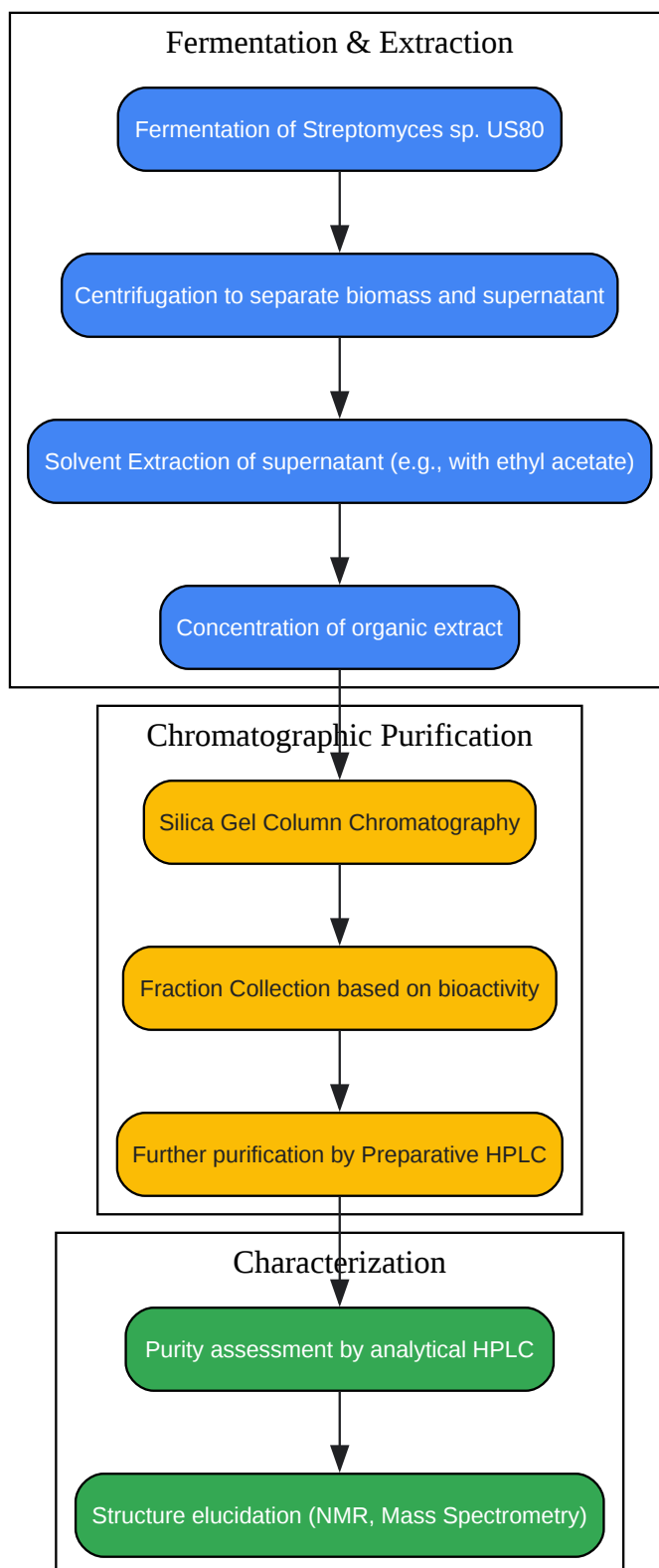
Figure 1: Proposed mechanism of action for **17-Hydroxyventuricidin A**.

Experimental Protocols

This section outlines the general methodologies for the isolation, purification, and biological evaluation of **17-Hydroxyventuricidin A**, based on published literature.

Isolation and Purification from *Streptomyces* sp.

The following is a generalized workflow for the isolation and purification of **17-Hydroxyventuricidin A** from a fermentation broth of *Streptomyces* sp. strain US80, as described by Fourati-Ben Fguira et al. (2005)[1][4].



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Figure 2: General workflow for the purification of **17-Hydroxyventuricidin A**.

Detailed Steps:

- **Fermentation:** Culture *Streptomyces* sp. strain US80 in a suitable production medium. Optimal conditions for antifungal production have been reported to include glucose as a carbon source and magnesium supplementation[8].
- **Extraction:** After fermentation, separate the culture broth from the mycelia by centrifugation. The supernatant is then extracted with an organic solvent such as ethyl acetate to partition the active compounds.
- **Chromatography:** The crude extract is subjected to multiple rounds of chromatography for purification. This typically involves initial separation on a silica gel column, followed by further purification of the active fractions using high-performance liquid chromatography (HPLC).
- **Characterization:** The purity of the isolated **17-Hydroxyventuricidin A** is confirmed by analytical HPLC, and its structure is elucidated using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Antifungal Susceptibility Testing

The antifungal activity of **17-Hydroxyventuricidin A** can be determined using standard methods such as broth microdilution or agar diffusion assays.

Broth Microdilution Assay (General Protocol):

- **Inoculum Preparation:** Prepare a standardized suspension of the fungal test organism.
- **Serial Dilution:** Prepare a series of twofold dilutions of **17-Hydroxyventuricidin A** in a suitable broth medium in a 96-well microtiter plate.
- **Inoculation:** Add the fungal inoculum to each well.
- **Incubation:** Incubate the plates at an appropriate temperature and for a sufficient duration to allow for fungal growth in the control wells (no compound).
- **Endpoint Determination:** Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the fungus.

Mitochondrial ATP Synthase Activity Assay

The inhibitory effect of **17-Hydroxyventuricidin A** on mitochondrial ATP synthase can be measured using a spectrophotometric assay that monitors the rate of ATP hydrolysis.

Assay Principle: The hydrolysis of ATP to ADP and inorganic phosphate (Pi) by ATP synthase is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

General Protocol:

- **Mitochondria Isolation:** Isolate mitochondria from a suitable source (e.g., yeast, rat liver).
- **Reaction Mixture:** Prepare a reaction buffer containing the isolated mitochondria, ATP, and a coupling system (e.g., pyruvate kinase and lactate dehydrogenase) with NADH.
- **Initiation of Reaction:** Initiate the reaction by adding the mitochondrial suspension to the reaction mixture.
- **Measurement:** Monitor the decrease in absorbance at 340 nm over time in the presence and absence of **17-Hydroxyventuricidin A**.
- **Analysis:** Calculate the rate of ATP hydrolysis and determine the inhibitory effect of the compound.

Conclusion

17-Hydroxyventuricidin A is a promising antimicrobial agent with a well-defined mechanism of action targeting a crucial enzyme in cellular metabolism. Its potent antifungal and antibacterial properties make it a valuable subject for further research and potential development as a therapeutic agent. The experimental protocols outlined in this guide provide a foundation for researchers to explore the full potential of this natural product.

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